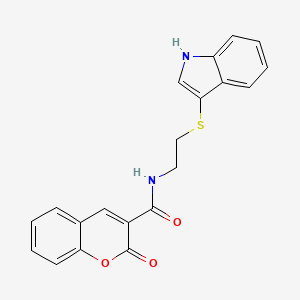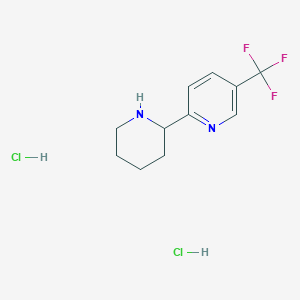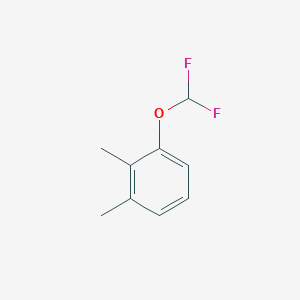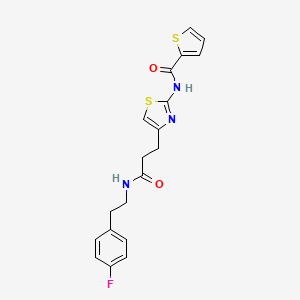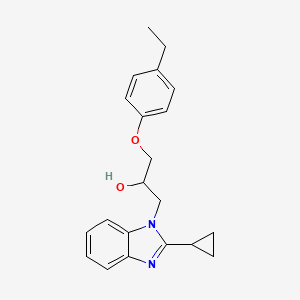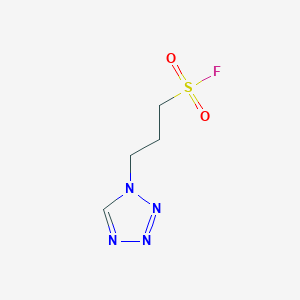
3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride is a chemical compound that features a tetrazole ring attached to a propane sulfonyl fluoride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride typically involves the reaction of a tetrazole derivative with a sulfonyl fluoride precursor. One common method is the one-pot synthesis, where sulfonates or sulfonic acids are directly transformed into sulfonyl fluorides under mild reaction conditions using readily available reagents . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming new ring structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce tetrazole oxides .
Wissenschaftliche Forschungsanwendungen
3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazole Derivatives: Compounds such as 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole share similar structural features and chemical properties.
Sulfonyl Fluorides: Other sulfonyl fluoride compounds, like methanesulfonyl fluoride, exhibit similar reactivity and applications.
Uniqueness
3-(Tetrazol-1-yl)propane-1-sulfonyl fluoride is unique due to the combination of the tetrazole ring and the sulfonyl fluoride group.
Eigenschaften
IUPAC Name |
3-(tetrazol-1-yl)propane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN4O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPLFNXUOGUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2816990.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2816991.png)
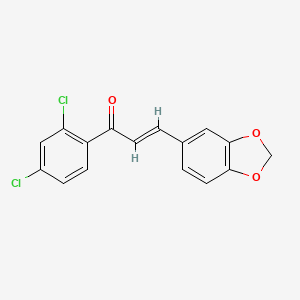
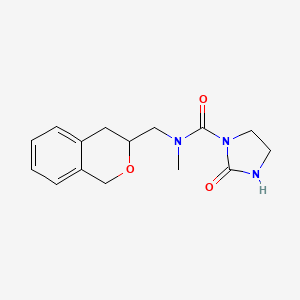
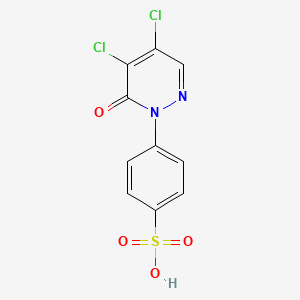
![1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2816998.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816999.png)
